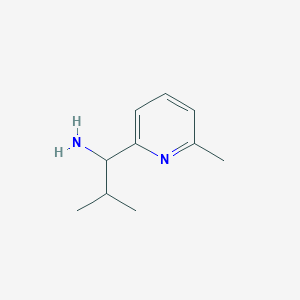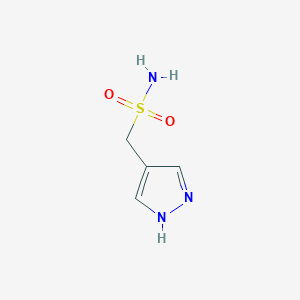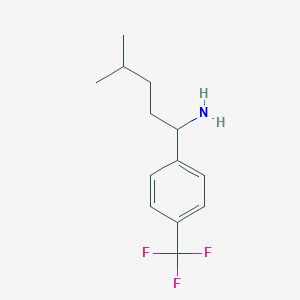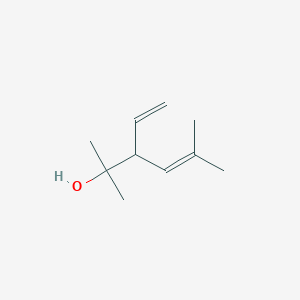![molecular formula C15H18N4O4 B12104718 N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is a complex organic compound known for its unique bicyclic structure. This compound is primarily used in scientific research, particularly in the development of β-lactamase inhibitors, which are crucial in combating antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[321]octane-2-carbonyl)amino]formamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for characterization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the phenylmethoxy group with other functional groups to create derivatives
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are often derivatives of the original compound, which can be used to study the structure-activity relationship and enhance the compound’s efficacy as a β-lactamase inhibitor .
Wissenschaftliche Forschungsanwendungen
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is extensively used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: Studying its interaction with enzymes and proteins.
Medicine: Developing new β-lactamase inhibitors to combat antibiotic resistance.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The compound exerts its effects by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. It binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This action restores the efficacy of these antibiotics against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar bicyclic structure.
Clavulanic Acid: A β-lactamase inhibitor with a different structural scaffold.
Sulbactam: Another inhibitor used in combination with β-lactam antibiotics
Uniqueness
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is unique due to its specific stereochemistry and the presence of the phenylmethoxy group, which enhances its binding affinity to β-lactamase enzymes. This makes it a valuable compound in the development of new antibiotics .
Eigenschaften
Molekularformel |
C15H18N4O4 |
|---|---|
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide |
InChI |
InChI=1S/C15H18N4O4/c20-10-16-17-14(21)13-7-6-12-8-18(13)15(22)19(12)23-9-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2,(H,16,20)(H,17,21) |
InChI-Schlüssel |
YCEXOMPVLPTCIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)
![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)


![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)




